molecular formula C12H11N3O4 B11783574 2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid

2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid

Cat. No.: B11783574
M. Wt: 261.23 g/mol
InChI Key: IEMFKBHWFQUWHF-UHFFFAOYSA-N
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Description

2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid typically involves the formation of the oxadiazole ring followed by the introduction of the pyridinone and acetic acid moieties. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including antibacterial, antiviral, antifungal, and anticancer activities. Its unique structure allows it to interact with various molecular targets, making it a promising candidate for drug development.

    Industry: In the agricultural sector, the compound is explored for its potential as a pesticide or herbicide, due to its ability to disrupt the growth and development of harmful organisms.

Mechanism of Action

The mechanism of action of 2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the pyridinone moiety play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular signaling pathways, or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities, such as antibacterial and antifungal properties.

    Pyridinone Derivatives: Compounds containing the pyridinone moiety are known for their therapeutic potential, particularly in the treatment of infectious diseases and cancer.

    Cyclopropyl-Containing Compounds: The presence of the cyclopropyl group can enhance the stability and bioactivity of the compound, making it a valuable feature in drug design.

Uniqueness

What sets 2-(3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid apart is the combination of the oxadiazole ring, pyridinone moiety, and cyclopropyl group within a single molecule. This unique structure allows for diverse interactions with biological targets, potentially leading to a broad spectrum of biological activities and therapeutic applications.

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetic acid

InChI

InChI=1S/C12H11N3O4/c16-9(17)6-15-5-1-2-8(12(15)18)11-13-10(14-19-11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,16,17)

InChI Key

IEMFKBHWFQUWHF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)O

Origin of Product

United States

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